

Fenoprofen Calcium Hydrate: A Technical Guide for Pain and Inflammation Research

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Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

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Abstract

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class, has a long-standing history in the management of pain and inflammation associated with rheumatic diseases. This technical guide provides an in-depth overview of **fenoprofen calcium hydrate** for professionals in research and drug development. The document details its mechanism of action, pharmacokinetic profile, and summarizes preclinical and clinical evidence of its efficacy. Standardized experimental protocols for evaluating its analgesic and anti-inflammatory properties are provided, alongside visualizations of its primary signaling pathway and experimental workflows to facilitate a comprehensive understanding of its pharmacological effects.

Introduction

Fenoprofen calcium hydrate is the calcium salt of fenoprofen, a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] It is primarily indicated for the relief of mild to moderate pain and for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[2] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis, key mediators in the inflammatory cascade. This guide serves as a technical resource, consolidating key data and methodologies relevant to the study of **fenoprofen calcium hydrate** in the context of pain and inflammation research.

Mechanism of Action

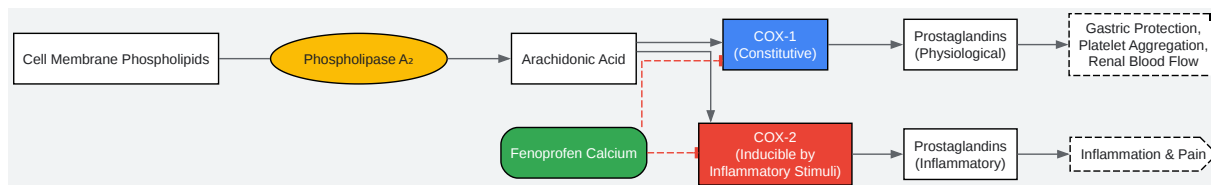
The primary mechanism of action of fenoprofen calcium is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.^[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.^[2]

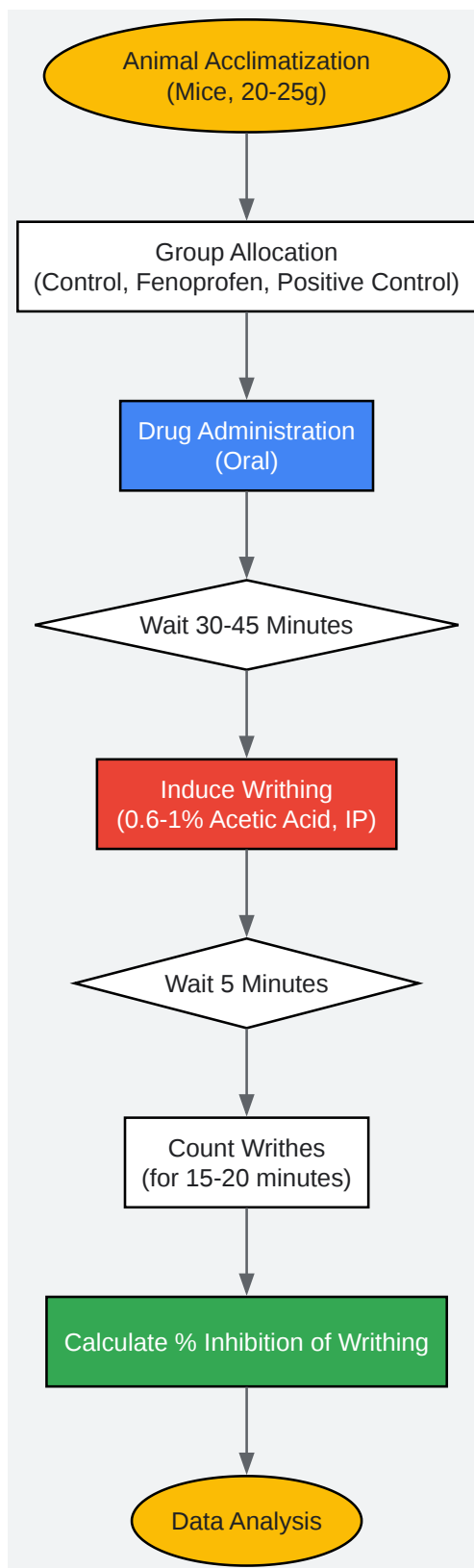
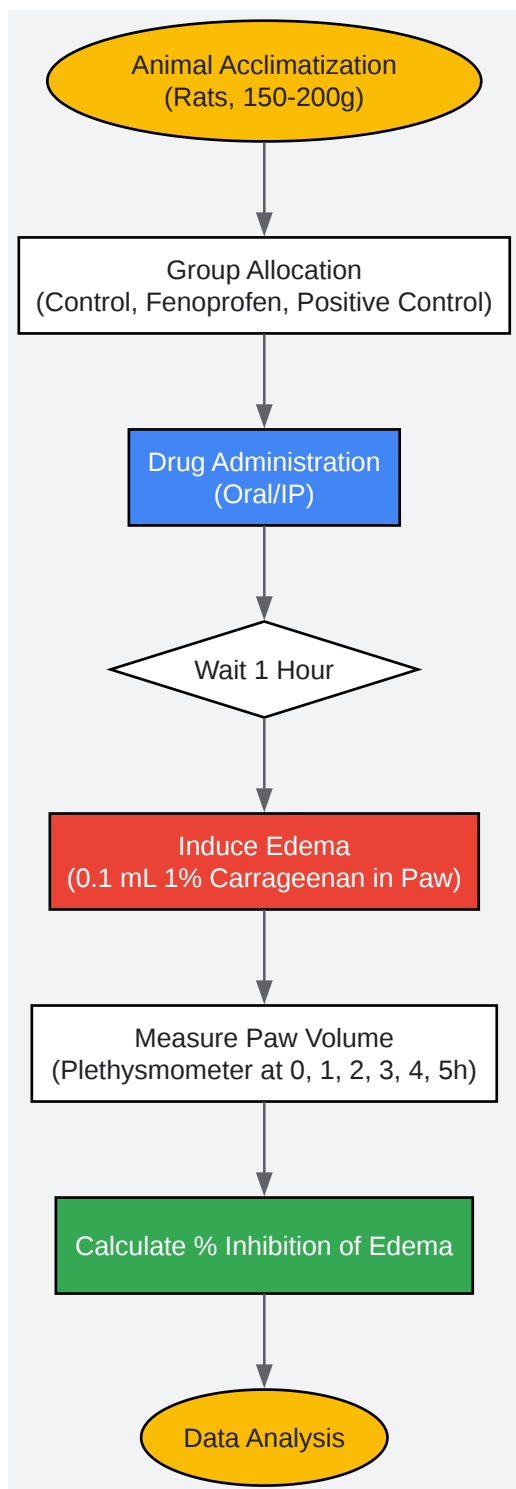
- COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
- COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

By inhibiting both COX isoforms, fenoprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as swelling, and reducing the perception of pain.^[2]

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of fenoprofen.





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References

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- 2. Fenoprofen | C₁₅H₁₄O₃ | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
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